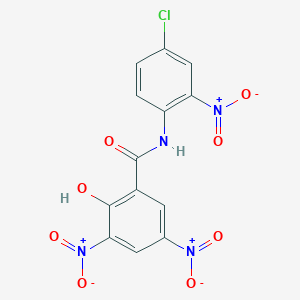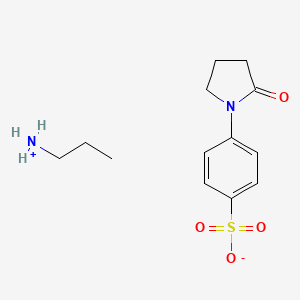![molecular formula C21H23N3O7 B12486707 Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12486707.png)
Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenoxy)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with a unique structure that includes a morpholine ring, a nitrophenoxy group, and an acetamido group attached to a benzoate ester
Métodos De Preparación
The synthesis of ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the nitrophenoxy group: This can be achieved by reacting 2-nitrophenol with an appropriate alkylating agent.
Introduction of the morpholine ring: This step involves the reaction of the intermediate with morpholine under suitable conditions.
Formation of the acetamido group: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Análisis De Reacciones Químicas
ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acids or bases for hydrolysis . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving morpholine derivatives.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mecanismo De Acción
The mechanism of action of ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The nitrophenoxy group may also play a role in binding to specific sites on proteins or other biomolecules. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE can be compared with other similar compounds, such as:
Ethyl 4-[(4-morpholinylacetyl)amino]benzoate: This compound also contains a morpholine ring and a benzoate ester but lacks the nitrophenoxy group.
4-[2-(4-Nitrophenoxy)ethyl]morpholine: This compound contains the nitrophenoxy group and the morpholine ring but lacks the acetamido group and the benzoate ester.
The uniqueness of ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE lies in its combination of functional groups, which may confer specific properties and applications not found in the similar compounds .
Propiedades
Fórmula molecular |
C21H23N3O7 |
|---|---|
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
ethyl 2-morpholin-4-yl-5-[[2-(2-nitrophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H23N3O7/c1-2-30-21(26)16-13-15(7-8-17(16)23-9-11-29-12-10-23)22-20(25)14-31-19-6-4-3-5-18(19)24(27)28/h3-8,13H,2,9-12,14H2,1H3,(H,22,25) |
Clave InChI |
XFPLFCBEFHTEIP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12486640.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one](/img/structure/B12486642.png)
![Heptyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B12486656.png)

![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-benzyl-6-hydroxypyrimidin-4(3H)-one](/img/structure/B12486669.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide](/img/structure/B12486673.png)

![(5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12486684.png)

![{4-[(2-Chlorophenyl)amino]piperidin-1-yl}(2-nitrophenyl)methanone](/img/structure/B12486697.png)

![7-Amino-5-(2,4-dichlorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12486702.png)

![ethyl 4-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoate](/img/structure/B12486711.png)
